molecular formula C48H75N3O6 B14343461 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) CAS No. 102330-64-3

2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)

Cat. No.: B14343461
CAS No.: 102330-64-3
M. Wt: 790.1 g/mol
InChI Key: VWJSQGHZPVGZCJ-UHFFFAOYSA-N
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Description

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dicyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) typically involves multi-step organic reactions. One common method starts with the functionalization of benzene to introduce the oxy groups. This can be achieved through electrophilic aromatic substitution reactions. The subsequent steps involve the attachment of N,N-dicyclohexylacetamide groups through nucleophilic substitution reactions, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The benzene ring and amide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
  • 2,2’,2’'-[Benzene-1,2,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
  • 2,2’,2’'-[Benzene-1,3,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)

Uniqueness

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is unique due to the specific positioning of the oxy groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This structural arrangement can lead to distinct properties and applications compared to its isomers.

Properties

CAS No.

102330-64-3

Molecular Formula

C48H75N3O6

Molecular Weight

790.1 g/mol

IUPAC Name

2-[2,3-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]-N,N-dicyclohexylacetamide

InChI

InChI=1S/C48H75N3O6/c52-45(49(37-20-7-1-8-21-37)38-22-9-2-10-23-38)34-55-43-32-19-33-44(56-35-46(53)50(39-24-11-3-12-25-39)40-26-13-4-14-27-40)48(43)57-36-47(54)51(41-28-15-5-16-29-41)42-30-17-6-18-31-42/h19,32-33,37-42H,1-18,20-31,34-36H2

InChI Key

VWJSQGHZPVGZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=C(C(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5)OCC(=O)N(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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